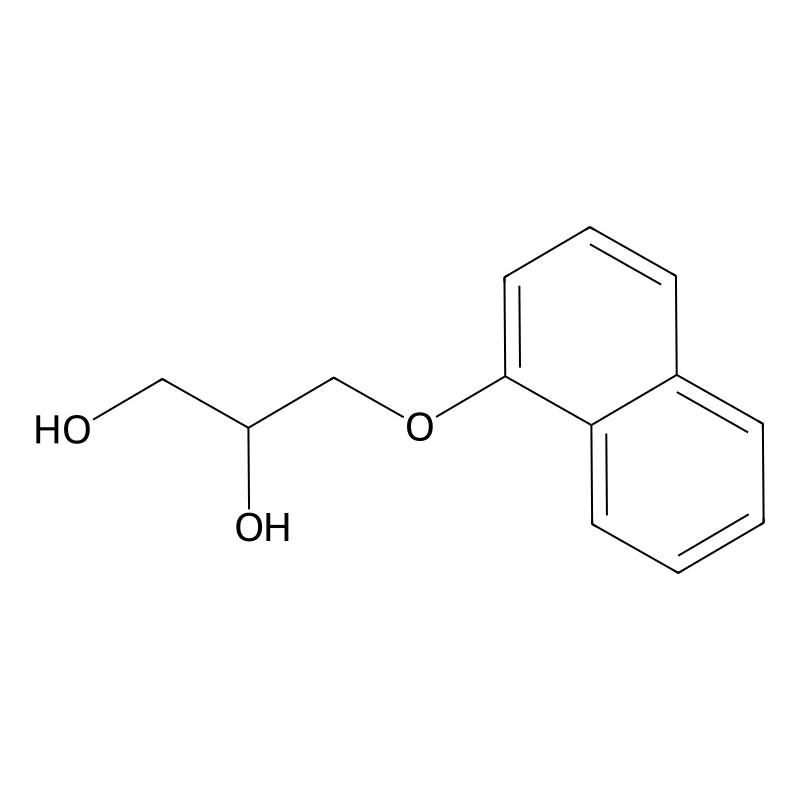Propranolol glycol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cancer Biology
Application: Propranolol glycol has been found to have anti-cancer activity in head and neck squamous cell carcinoma (HNSCC).
Results: The combination of propranolol and DCA significantly delays tumor growth in vivo with no evidence of toxicity.
Pharmacology
Method: The study involved the administration of propranolol glycol and propranolol to mice.
Results: Propranolol glycol is more potent for this effect than propranolol.
Cardiology
Mechanoenzymology
Application: Propranolol glycol has been used in the kinetic resolution of β-blockers, specifically propranolol.
Method: The study involved a dual kinetic resolution of propranolol precursors.
Pharmaceutical Analysis
Application: Propranolol glycol has been used in the extraction of propranolol and its metabolite from plasma.
Method: The study involved the use of SEP-PAK C 18 cartridges for the extraction.
Propranolol glycol, also known as propylene glycol, is a synthetic organic compound with the chemical formula . This viscous, colorless liquid is nearly odorless and has a faintly sweet taste. As a diol, it contains two hydroxyl groups, classifying it as a glycol. Propranolol glycol is widely recognized for its versatility in various applications, including pharmaceuticals, food products, and cosmetics. It is generally regarded as safe for consumption and is commonly used as a solvent and humectant due to its low toxicity and high solubility in water and other solvents .
- Due to the lack of research and commercial availability, no information exists on the mechanism of action of Propranolol Glycol.
- There is no data available on the safety or hazards associated with Propranolol Glycol.
- Oxidation: The glycol moiety can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert propranolol glycol into primary or secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl groups can engage in nucleophilic substitution reactions, forming ethers or esters with reagents such as alkyl halides or acyl chlorides .
Propranolol glycol exhibits significant biological activity, particularly in the central nervous system. It primarily targets beta-adrenergic receptors, competitively blocking their action. This mechanism leads to various effects, including reduced heart rate and decreased anxiety levels. Additionally, propranolol glycol has shown potent anticonvulsant properties, potentially more effective than its parent compound, propranolol. The onset of anticonvulsant activity is immediate upon administration of propranolol glycol, contrasting with the delayed effect of propranolol itself .
The synthesis of propranolol glycol typically involves the reaction of propranolol with ethylene oxide or propylene oxide under controlled conditions. This reaction often requires a base catalyst such as sodium hydroxide or potassium hydroxide. The process can be optimized for high yields and purity through careful control of temperature and pressure.
In industrial contexts, continuous flow reactors are utilized for large-scale production. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The synthesis involves continuous addition of propranolol and the glycolating agent, followed by purification steps like distillation and crystallization .
Propranolol glycol has diverse applications across various fields:
- Pharmaceuticals: Used as a solvent for drug formulations and as an active ingredient in medications targeting anxiety and hypertension.
- Food Industry: Serves as a humectant and preservative due to its ability to retain moisture.
- Cosmetics: Functions as a moisturizing agent in skin care products.
- Industrial Uses: Employed in the manufacture of polymers and functional fluids due to its chemical stability .
Studies have demonstrated that propranolol glycol interacts with various biological systems. For example, it has been shown to reduce the lethality of strychnine-induced convulsions in animal models, indicating its potential neuroprotective effects. Furthermore, its pharmacokinetics reveal that different routes of administration can significantly impact its efficacy and metabolism .
Additionally, interactions with other drugs have been investigated; for instance, glycols may influence the antihypertensive effects of propranolol when co-administered with other medications .
Propranolol glycol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Propranolol | A non-selective beta-adrenergic antagonist used primarily for hypertension and anxiety. | |
| Ethylene Glycol | Commonly used as an antifreeze; more toxic than propylene glycol. | |
| Glycerol | A triol used in food and pharmaceuticals; has three hydroxyl groups compared to two in propylene glycol. | |
| Butylene Glycol | Used in cosmetics; has a slightly different structure but similar properties. |
Propranolol glycol's unique combination of low toxicity, high solubility, and specific biological activity differentiates it from these similar compounds .
XLogP3
GHS Hazard Statements
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








